molecular formula C6H15ClN2O2S B6186019 [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride CAS No. 2639374-81-3

[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride

Cat. No. B6186019
CAS RN: 2639374-81-3
M. Wt: 214.71 g/mol
InChI Key: FBAVMSZBODUYNP-FYZOBXCZSA-N
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Description

“[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 2344757-87-3 . It has a molecular weight of 200.69 . The compound is typically in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of sulfonamides, such as “this compound”, typically involves the reaction of sulfonyl chlorides with an amine . A base like pyridine is usually added to absorb the HCl that is generated .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Sulfonamides, including “this compound”, are generally unreactive . They can undergo a variety of acid-base reactions, including deprotonation of the N-H bond and carbon deprotonation in alkylsulfonamides . Arylsulfonamides can undergo ortho-lithiation .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored at room temperature . The compound has a molecular weight of 200.69 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride involves the reaction of piperidine with methanesulfonyl chloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Methanesulfonyl chloride", "Hydrochloric acid" ], "Reaction": [ "Add piperidine to a reaction flask", "Add methanesulfonyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid", "Filter the resulting solid and wash with water", "Dry the solid to obtain [(3R)-piperidin-3-yl]methanesulfonamide hydrochloride" ] }

CAS RN

2639374-81-3

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2,(H2,7,9,10);1H/t6-;/m1./s1

InChI Key

FBAVMSZBODUYNP-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@H](CNC1)CS(=O)(=O)N.Cl

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N.Cl

Purity

95

Origin of Product

United States

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